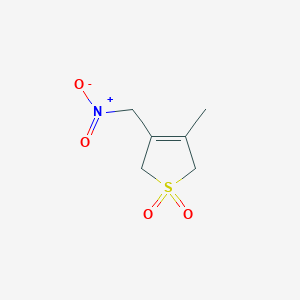
Octadecane, 1-(1,1-dimethylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecane, 1-(1,1-dimethylethoxy)- is a chemical compound with the molecular formula C22H46O. It is a derivative of octadecane, where one of the hydrogen atoms is replaced by a 1,1-dimethylethoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octadecane, 1-(1,1-dimethylethoxy)- typically involves the reaction of octadecane with 1,1-dimethylethoxy reagents under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran, and the product is purified through standard extraction and distillation techniques .
Industrial Production Methods
Industrial production of Octadecane, 1-(1,1-dimethylethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Octadecane, 1-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it back to octadecane or other derivatives.
Substitution: The 1,1-dimethylethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes .
Wissenschaftliche Forschungsanwendungen
Octadecane, 1-(1,1-dimethylethoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in high-temperature reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which Octadecane, 1-(1,1-dimethylethoxy)- exerts its effects involves interactions with molecular targets and pathways. The 1,1-dimethylethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These interactions are crucial for its applications in synthesis and other fields .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octadecene: A long-chain hydrocarbon with a similar structure but without the 1,1-dimethylethoxy group.
Octadecane, 1-(ethenyloxy)-: Another derivative of octadecane with an ethenyloxy group instead of the 1,1-dimethylethoxy group.
Uniqueness
Octadecane, 1-(1,1-dimethylethoxy)- is unique due to the presence of the 1,1-dimethylethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
61548-84-3 |
|---|---|
Molekularformel |
C22H46O |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxy]octadecane |
InChI |
InChI=1S/C22H46O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-22(2,3)4/h5-21H2,1-4H3 |
InChI-Schlüssel |
DVFRYFLSZCALRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


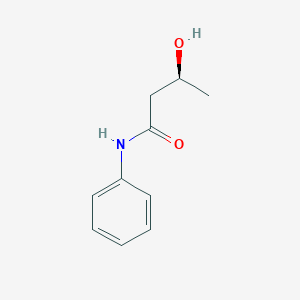
![Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14593493.png)

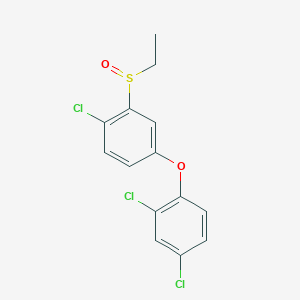
![Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane](/img/structure/B14593515.png)

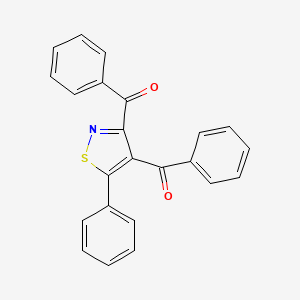

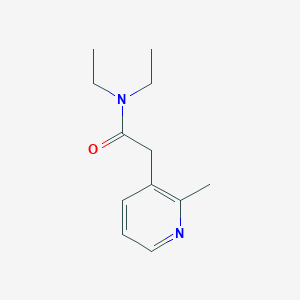
![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid](/img/structure/B14593546.png)

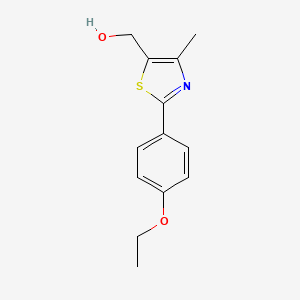
![{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide](/img/structure/B14593577.png)
